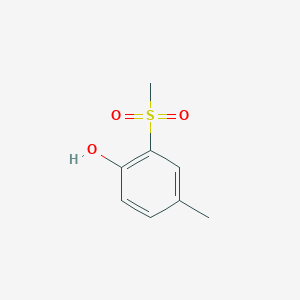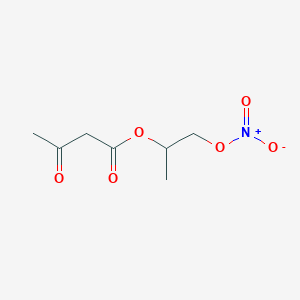
1-(Nitrooxy)propan-2-yl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Nitrooxy)propan-2-yl 3-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a nitrooxy group and a 3-oxobutanoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitrooxy)propan-2-yl 3-oxobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 3-oxobutanoic acid with 1-(nitrooxy)propan-2-ol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitrooxy group can yield hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Nitrooxy)propan-2-yl 3-oxobutanoate has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Nitrooxy)propan-2-yl 3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The nitrooxy group can undergo biotransformation, releasing nitric oxide, which plays a role in various physiological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
- 1-(Nitrooxy)propan-2-yl acetate
- 1-(Nitrooxy)propan-2-yl benzoate
- 1-(Nitrooxy)propan-2-yl 3-oxopentanoate
Comparison: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate stands out due to its unique combination of the nitrooxy and 3-oxobutanoate groups. This dual functionality imparts distinct reactivity and potential applications compared to its analogs. For instance, the presence of the 3-oxobutanoate moiety enhances its utility in organic synthesis, providing a versatile platform for further chemical modifications.
Properties
CAS No. |
88488-53-3 |
|---|---|
Molecular Formula |
C7H11NO6 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-nitrooxypropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H11NO6/c1-5(9)3-7(10)14-6(2)4-13-8(11)12/h6H,3-4H2,1-2H3 |
InChI Key |
SXFBNQAZGJFLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[N+](=O)[O-])OC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
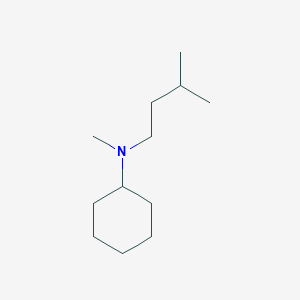
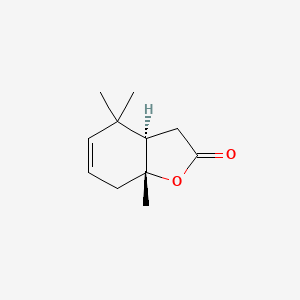
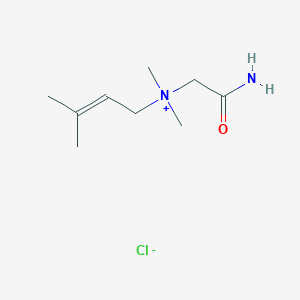
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

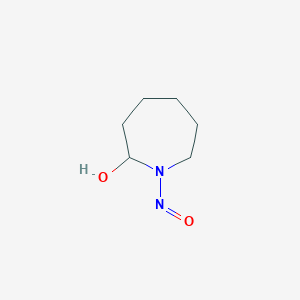
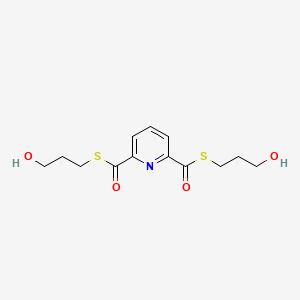
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
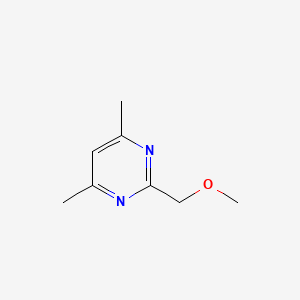
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
